Product packaging for Dilopetine, (R)-(Cat. No.:CAS No. 925205-27-2)

Dilopetine, (R)-

Cat. No.: B12711557
CAS No.: 925205-27-2
M. Wt: 265.38 g/mol
InChI Key: CIJATQMMNKXTJJ-CYBMUJFWSA-N
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Description

(R)-Dilopetine (C₁₃H₁₉N₃OS; molecular weight: 265.37 g/mol) is a chiral ethanamine derivative featuring a pyrazole-thiophene moiety. Its structure includes an N,N-dimethylaminoethoxy chain linked to a 1-methyl-1H-pyrazole-5-yl group and a 2-thienylmethoxy group . While its exact biological targets remain underexplored in the provided evidence, structural analogs suggest possible applications in neuromodulation or enzyme inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3OS B12711557 Dilopetine, (R)- CAS No. 925205-27-2

Properties

CAS No.

925205-27-2

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

N,N-dimethyl-2-[(R)-(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1

InChI Key

CIJATQMMNKXTJJ-CYBMUJFWSA-N

Isomeric SMILES

CN1C(=CC=N1)[C@H](C2=CC=CS2)OCCN(C)C

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C

Origin of Product

United States

Preparation Methods

Table 1: Solvents Used for Selective Precipitation of R-Diol

Solvent Type Examples Role in Preparation
Alkanes Heptane, Hexane Precipitation of diol free base
Aromatic Hydrocarbons Toluene, Benzene, Xylene Crystallization medium
Polar Solvents Acetonitrile Dissolution and selective crystallization
Alcohols Methanol, Isopropyl alcohol Solvent for recrystallization
Ketones Methyl isobutyl ketone Solvent for purification and crystallization

Asymmetric Synthesis and Ring Closure

The ring closure step is critical in converting the purified R-diol intermediate into (R)-Dilopetine. This step involves:

  • Cyclization reactions that maintain the stereochemical integrity of the R-enantiomer.
  • Use of controlled reaction conditions (temperature, solvent, catalysts) to avoid racemization.
  • Subsequent conversion to acid addition salts (e.g., hydrobromide) to enhance stability and facilitate isolation.

Purification and Enantiomeric Enrichment

  • The final solution phase after precipitation may contain minor excesses of the opposite enantiomer, necessitating repeated crystallization or selective dissolution steps.
  • Conventional purification techniques such as treatment with activated carbon or chromatography may be applied to improve purity.
  • The isolated (R)-Dilopetine free base or salt is characterized for enantiomeric excess and purity before pharmaceutical formulation.

Research Findings and Industrial Relevance

  • The described preparation methods are supported by patent literature detailing scalable processes for industrial production of enantiomerically pure Dilopetine derivatives.
  • The use of selective crystallization and solvent systems is a well-established approach to obtain high-purity chiral compounds.
  • The ring closure methodology ensures retention of stereochemistry, critical for the pharmacological activity of (R)-Dilopetine.

Summary Table: Preparation Steps of (R)-Dilopetine

Step No. Process Description Key Details
1 Obtain non-racemic mixture of R- and S-diol Free base or acid addition salt form
2 Selective precipitation/crystallization Use of solvents like heptane, toluene, methanol
3 Separation of precipitate Filtration or decanting
4 Recrystallization cycles Heating and cooling to improve purity
5 Ring closure to form (R)-Dilopetine Retention of stereochemistry
6 Conversion to pharmaceutically acceptable salt Hydrobromide salt preferred
7 Purification and enantiomeric enrichment Chromatography, activated carbon treatment

Chemical Reactions Analysis

Types of Reactions

Dilopetine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of Dilopetine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Dilopetine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of Dilopetine.

Comparison with Similar Compounds

Structural Analog: Tofenamic Acid

Tofenamic acid (C₁₆H₁₄ClNO₂; molecular weight: 295.74 g/mol) is a diphenylamine-derived nonsteroidal anti-inflammatory drug (NSAID) with a fenamate backbone. Unlike (R)-Dilopetine, tofenamic acid lacks a pyrazole-thiophene system but shares aromatic ring systems connected via an amine/ether linkage (Supplemental Figure 1 in ) .

Property (R)-Dilopetine Tofenamic Acid
Molecular Formula C₁₃H₁₉N₃OS C₁₆H₁₄ClNO₂
Molecular Weight 265.37 g/mol 295.74 g/mol
Key Functional Groups Pyrazole, thiophene, dimethylaminoethoxy Diphenylamine, carboxylic acid
Pharmacological Use Undefined (hypothetical CNS activity) NSAID (COX inhibition)
Density 1.15 g/cm³ ~1.3 g/cm³ (estimated)

Key Differences :

  • Target Specificity : Tofenamic acid explicitly inhibits cyclooxygenase (COX) enzymes, whereas (R)-Dilopetine’s mechanism is unconfirmed .
  • Polarity: The dimethylaminoethoxy chain in (R)-Dilopetine enhances basicity and solubility compared to tofenamic acid’s carboxylate group.

Functional Analog: Thyroid Hormones (Thyroxine, Triiodothyronine)

Thyroxine (T₄; C₁₅H₁₁I₄NO₄) and triiodothyronine (T₃; C₁₅H₁₂I₃NO₄) are iodinated diphenyl ethers regulating metabolism.

Property (R)-Dilopetine Thyroxine (T₄)
Molecular Formula C₁₃H₁₉N₃OS C₁₅H₁₁I₄NO₄
Molecular Weight 265.37 g/mol 776.87 g/mol
Key Functional Groups Pyrazole, thiophene Iodinated phenyl, ether
Biological Role Undefined Metabolic regulation
Complexity Moderate High (iodination, chirality)

Key Differences :

  • Halogenation : Thyroid hormones require iodine for activity, absent in (R)-Dilopetine.
  • Chirality Impact : (R)-Dilopetine’s stereospecificity may influence receptor binding, akin to T₃/T₄’s dependence on L-configuration for efficacy.

Q & A

Q. What ethical frameworks apply when translating (R)-Dilopetine findings from animal models to human trials?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting and obtain IRB approval for human studies. Justify species selection (e.g., pharmacokinetic scaling from rodents to primates) and include gender-balanced cohorts to address translational bias .

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